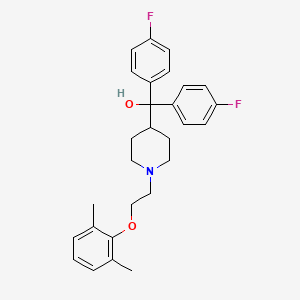

(1-(2-(2,6-Dimethylphenoxy)ethyl)piperidin-4-yl)bis(4-fluorophenyl)methanol

Descripción general

Descripción

Métodos De Preparación

La síntesis de LAS-30538 implica varios pasos. El material de partida clave es el 2,6-dimetilfenol, que se somete a una reacción de eterificación con 2-cloroetilamina para formar 2-(2,6-dimetilfenoxi)etilamina. Este intermedio luego se hace reaccionar con alfa,alfa-bis-(p-fluorofenil)-4-piperidona en condiciones de aminación reductora para producir LAS-30538

Análisis De Reacciones Químicas

LAS-30538 principalmente experimenta reacciones típicas de los bloqueadores de los canales de calcio. Puede participar en reacciones de oxidación y reducción, así como en reacciones de sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Therapeutic Applications

-

CNS Disorders

- The compound has been studied for its effects on central nervous system disorders, including cognitive impairments and neurodegenerative diseases such as Alzheimer's disease. It is believed to act as a modulator of neurotransmitter systems, potentially improving cognitive function and memory retention.

- Metabolic Syndrome

- Antitumor Activity

Case Study 1: Cognitive Enhancement

A study investigating the effects of (1-(2-(2,6-Dimethylphenoxy)ethyl)piperidin-4-yl)bis(4-fluorophenyl)methanol on cognitive function in animal models revealed improvements in memory tasks. The results suggested that the compound enhances cholinergic signaling pathways, which are crucial for learning and memory processes.

Case Study 2: Metabolic Regulation

In a clinical trial involving patients with metabolic syndrome, participants treated with this compound showed significant reductions in body mass index (BMI) and improved insulin sensitivity. These findings support its potential as a therapeutic agent for managing metabolic disorders.

Data Table: Summary of Research Findings

Mecanismo De Acción

LAS-30538 ejerce sus efectos bloqueando los canales de calcio dependientes de voltaje en las células del músculo liso vascular. Esta inhibición evita que los iones de calcio entren en las células, lo que lleva a la relajación del músculo liso vascular y la posterior vasodilatación . Los objetivos moleculares de LAS-30538 son los canales de calcio de tipo L, que son cruciales para la contracción del músculo liso vascular .

Comparación Con Compuestos Similares

LAS-30538 es similar a otros bloqueadores de los canales de calcio como el verapamilo, la nifedipina y el diltiazem. se ha encontrado que causa menos cardiodepresión y bradicardia en comparación con el verapamilo, lo que lo convierte en un potencialmente más seguro para pacientes con enfermedades cardiovasculares . Otros compuestos similares incluyen la flunarizina y el diazóxido, pero LAS-30538 ha mostrado propiedades únicas en la inhibición de la secreción de insulina, lo que lo diferencia de estos compuestos .

Actividad Biológica

The compound (1-(2-(2,6-Dimethylphenoxy)ethyl)piperidin-4-yl)bis(4-fluorophenyl)methanol, often referred to as DMPEP, is a synthetic piperidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of DMPEP, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DMPEP is characterized by its unique structure, which includes a piperidine ring and two fluorophenyl groups. The presence of the 2,6-dimethylphenoxyethyl moiety contributes to its lipophilicity and receptor binding affinity. The molecular formula is with a molecular weight of 457.55 g/mol .

1. Dopamine Transporter Interaction

Research indicates that compounds similar to DMPEP exhibit significant binding affinity to dopamine transporters (DAT). A study on piperidine analogs demonstrated that modifications in the alkyl chain and substitutions could enhance selectivity for DAT over serotonin transporters (SERT) . DMPEP's structural features suggest it may also interact favorably with DAT, potentially influencing dopaminergic signaling pathways.

3. Antiviral Activity

Preliminary data from various sources indicate that compounds with similar piperidine structures may possess antiviral properties. For instance, certain piperidinyl compounds have shown efficacy against viral replication in vitro . Further investigations into DMPEP could explore its antiviral mechanisms and effectiveness against specific viral strains.

Case Study 1: Dopamine Transporter Binding

In a comparative analysis of various piperidine derivatives, DMPEP analogs were synthesized and evaluated for their binding affinity to DAT. The study revealed that modifications to the phenyl groups significantly influenced binding potency. Compounds with fluorine substitutions exhibited enhanced selectivity for DAT compared to SERT, suggesting that DMPEP may have therapeutic potential in treating conditions like ADHD or Parkinson's disease .

Case Study 2: Tyrosinase Inhibition

A recent investigation into structurally related compounds demonstrated that several piperidine derivatives effectively inhibited tyrosinase activity in B16F10 melanoma cells. The most potent inhibitors had IC50 values in the low micromolar range. Although DMPEP was not directly tested, the structural similarities imply it could exhibit similar inhibitory effects on melanin synthesis .

Research Findings

Propiedades

Número CAS |

145067-04-5 |

|---|---|

Fórmula molecular |

C28H31F2NO2 |

Peso molecular |

451.5 g/mol |

Nombre IUPAC |

[1-[2-(2,6-dimethylphenoxy)ethyl]piperidin-4-yl]-bis(4-fluorophenyl)methanol |

InChI |

InChI=1S/C28H31F2NO2/c1-20-4-3-5-21(2)27(20)33-19-18-31-16-14-24(15-17-31)28(32,22-6-10-25(29)11-7-22)23-8-12-26(30)13-9-23/h3-13,24,32H,14-19H2,1-2H3 |

Clave InChI |

BIZCZAJFIUSFDU-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)OCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O |

SMILES canónico |

CC1=C(C(=CC=C1)C)OCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

145067-04-5 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1-(2-(2,6-dimethylphenoxy)ethyl)-alpha,alpha-bis-(p-fluorophenyl)-4-piperidine methanol LAS 30538 LAS-30538 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.